Triphenylcarbenium tetrafluoroborate
Description
Significance and Versatility as a Carbocationic Reagent and Lewis Acid
The significance of triphenylcarbenium tetrafluoroborate (B81430) in chemical research stems from its dual reactivity as a powerful hydride abstractor and a potent Lewis acid. The trityl cation's electrophilicity allows it to initiate a wide array of chemical transformations, making it a versatile tool for synthetic chemists.
As a carbocationic reagent, its primary role is in hydride abstraction. researchgate.net This process is fundamental to numerous synthetic strategies, including:
Dehydrogenation: It can convert dihydroaromatic compounds into their corresponding aromatic counterparts. researchgate.net This method has been notably used in the synthesis of complex molecules like helicenes. researchgate.net
Cation Formation: It is widely used to generate other stable carbocations or cationic complexes. A classic example is the reaction with cycloheptatriene (B165957) to form the aromatic tropylium (B1234903) ion. researchgate.net, researchgate.net Similarly, it can be used to create imidazolium (B1220033), pyrylium, and selenopyrylium (B14756774) ions through hydride abstraction. researchgate.net
Oxidation: The reagent effectively oxidizes various functional groups. It can abstract a hydride from secondary alcohols and their O-substituted derivatives to yield ketones. fishersci.ca It is also used to convert silyl (B83357) enol ethers to α,β-unsaturated ketones and to oxidize organometallic compounds. researchgate.net, researchgate.net
As a Lewis acid, triphenylcarbenium tetrafluoroborate catalyzes a variety of bond-forming reactions. nih.gov, organic-chemistry.org Its ability to activate substrates towards nucleophilic attack is central to its catalytic function. It has been employed as a catalyst in:
Aldol (B89426) and Michael Reactions: It facilitates Mukaiyama-type aldol reactions and Michael additions of silyl nucleophiles. fishersci.ca, researchgate.net
Glycosylation: The compound catalyzes the formation of glycosides from alcohols and sugar derivatives. researchgate.net
Cycloadditions: It promotes [4+2] cycloaddition reactions between cyclic dienes and oxygenated allyl cations. researchgate.net
Hydride Migration: The carbocation catalyzes the 1,2-hydride migration of α-alkyldiazoacetates to produce (Z)-α,β-unsaturated esters with high selectivity. organic-chemistry.org
Povarov Reaction: It serves as an effective catalyst for the Povarov reaction, a method for synthesizing tetrahydroquinoline derivatives. nih.gov
The versatility of this reagent is further demonstrated by its use in deprotection schemes, such as converting ketone acetals (e.g., dioxolanes) back into ketones, a transformation utilized in the total synthesis of natural products like (±)-codeine. researchgate.net, researchgate.net
Historical Context and Evolution of its Research Applications
The study of triphenylcarbenium salts dates back to the early 20th century, marking a pivotal moment in the understanding of carbocation chemistry. While the triphenylmethyl radical was discovered in 1900, the corresponding cation and its salts were investigated shortly thereafter. An early improved method for preparing this compound was published in 1960, highlighting its utility in hydride ion exchange reactions. acs.org
Initially, research applications focused on its fundamental reactivity, primarily its use as a strong hydride abstracting agent to create aromatic systems from non-aromatic precursors. researchgate.net This included the preparation of various aromatic carbocations, such as the tropylium ion, which became a common application. researchgate.net
Over the decades, the scope of its applications has expanded dramatically, evolving from a stoichiometric reagent for dehydrogenation to a sophisticated catalyst in complex, stereoselective reactions. researchgate.net, organic-chemistry.org In the late 20th and early 21st centuries, chemists began to harness its Lewis acidic properties more extensively. This led to its use as a catalyst for a wide range of organic transformations, including C-C bond-forming reactions like aldol additions, glycosylations, and various cycloadditions. researchgate.net
More recent research explores novel applications, such as its role in frustrated Lewis pair chemistry for the activation of small molecules like hydrogen. scientificlabs.co.uk, rsc.org Researchers have also incorporated the tritylium (B1200429) ion into porous aromatic frameworks, finding that its Lewis acid catalytic activity can be significantly enhanced compared to the free salt. nih.gov Modern studies continue to refine its use, for instance, in catalyzing reactions like 1,2-hydride migrations and Roskamp reactions with high efficiency and selectivity, demonstrating the enduring importance and evolving utility of this classic reagent in advanced chemical synthesis. organic-chemistry.org
Selected Research Findings on this compound
| Reaction Type | Substrate | Product | Yield | Research Context | Reference |
|---|---|---|---|---|---|
| Deprotection | A dioxolane-protected ketone | The corresponding ketone | Quantitative | Synthesis of (±)-codeine | researchgate.net |
| Oxidation | Silyl enol ether | Furanone | 95% | Synthesis of FD-838 via an asymmetric Stetter reaction | researchgate.net |
| Dehydrogenation | Dihydrohelicene derivative | Helicene derivative | 99% | Preparation of helicenes | researchgate.net |
| Cation Formation | Cycloheptatriene | Tropylium tetrafluoroborate | Not specified | Study of lithiation of 2,3-dihalo-1-methylindoles | researchgate.net |
| Hydride Migration | α-Alkyldiazoacetate | (Z)-α,β-Unsaturated ester | Good | Development of stereoselective synthesis methods | organic-chemistry.org |
| Povarov Reaction | Imine and alkene | Tetrahydroquinoline | Not specified | Lewis acid catalysis by a tritylium-based framework | nih.gov |
| Oxidation | N-Acyl tetrahydroisoquinoline | N-Acyl dihydroisoquinolinium salt | 65-98% | Formation of heteroaromatic salts | researchgate.net |
Structure
3D Structure of Parent
Properties
IUPAC Name |
diphenylmethylbenzene;tetrafluoroborate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXBOEYKSVVPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883366 | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
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Molecular Weight |
330.1 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [Alfa Aesar MSDS] | |
| Record name | Triphenylcarbenium tetrafluoroborate | |
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CAS No. |
341-02-6 | |
| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
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| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
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| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
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| Record name | Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) | |
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| Record name | Trityl tetrafluoroborate | |
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Methodological Advancements in the Synthesis of Triphenylcarbenium Tetrafluoroborate for Research Applications
Refined Synthetic Strategies and Optimization for Research Purity
The preparation of triphenylcarbenium tetrafluoroborate (B81430) has evolved, with several methods being established to provide the compound in good yield and purity. The choice of synthetic route often depends on factors such as cost, convenience, and the desired level of purity for specific research contexts.
A convenient and frequently employed method for synthesizing triphenylcarbenium tetrafluoroborate involves the reaction of triphenylmethyl chloride with silver(I) tetrafluoroborate. researchgate.netchemicalbook.com This procedure is typically carried out in a suitable organic solvent, such as ethanol. researchgate.netchemicalbook.com The reaction proceeds via a salt metathesis, where the insoluble silver chloride precipitates, driving the reaction to completion and leaving the desired this compound in solution.
The primary advantage of this method is its convenience and the high purity of the resulting product, as the removal of the silver chloride byproduct is straightforward. researchgate.netchemicalbook.com However, the high cost of the silver reagent makes this route less economical for large-scale preparations. researchgate.netchemicalbook.com
Reaction Scheme: (C₆H₅)₃CCl + AgBF₄ → (C₆H₅)₃C⁺BF₄⁻ + AgCl(s)
A more economical and scalable route for the synthesis of this compound utilizes the reaction between triphenylmethyl chloride and an anhydrous tetrafluoroboric acid-ether complex (HBF₄·OEt₂). researchgate.netchemicalbook.comworldscientific.com This method, developed by Olah et al., is often preferred for its cost-effectiveness. thieme-connect.comthieme-connect.com The reaction is typically performed in a dry, non-polar solvent like benzene (B151609) or dichloromethane (B109758) at low temperatures (e.g., 0°C) under an inert atmosphere to prevent hydrolysis of the reagents and product. worldscientific.com
The general procedure involves dissolving triphenylmethyl chloride in the chosen solvent, cooling the solution, and then adding the tetrafluoroboric acid-ether complex. worldscientific.com The bright yellow this compound precipitates from the reaction mixture and can be isolated by filtration, washed with a non-polar solvent like petroleum ether, and dried under vacuum. worldscientific.com This method can yield the product in high purity (around 73%). worldscientific.com A similar procedure using the dimethyl ether complex has also been described. thieme-connect.comworldscientific.com
Table 1: Comparison of Synthetic Routes
| Feature | Reaction with Silver(I) Tetrafluoroborate | Reaction with HBF₄-Ether Complex |
|---|---|---|
| Starting Materials | Triphenylmethyl Chloride, Silver(I) Tetrafluoroborate | Triphenylmethyl Chloride, Anhydrous Tetrafluoroboric Acid-Ether Complex |
| Byproduct | Silver Chloride (AgCl) | Hydrogen Chloride (HCl), Diethyl Ether |
| Economics | Less economical due to silver reagent researchgate.netchemicalbook.com | Most economical route researchgate.netchemicalbook.com |
| Convenience | Convenient procedure researchgate.netchemicalbook.com | Considered a convenient and economical route thieme-connect.comthieme-connect.com |
| Typical Yield | Not specified | ~73-77% worldscientific.com |
Beyond the two primary methods, other synthetic strategies have been reported, each with its own academic and practical implications. An early method developed by Dauben et al. involved the reaction of triphenylcarbinol with 48% aqueous fluoroboric acid. thieme-connect.comthieme-connect.comacs.org In this procedure, acetic anhydride (B1165640) is used as both a solvent and a dehydrating agent to remove the water from the reaction mixture, which would otherwise react with the product. thieme-connect.comthieme-connect.com However, a significant drawback of this approach is the difficulty in completely removing the anhydride and the resulting carboxylic acid from the final trityl salt product. worldscientific.com
More recently, mechanochemical synthesis has been explored as a solvent-free alternative for preparing triphenylcarbenium salts. researchgate.net This method involves the mechanical activation of solid starting reagents, which can shorten the process and eliminate the need for solvents, aligning with the principles of green chemistry. researchgate.net These alternative routes highlight the ongoing efforts in synthetic chemistry to develop more efficient, purer, and environmentally benign preparation methods for important research chemicals.
Purity and Handling Considerations for Mechanistic and Catalytic Studies
Commercial this compound is available in various purities. For highly sensitive research, further purification may be necessary. A common method for enhancing the purity of the compound is recrystallization. researchgate.net Recrystallization of commercial samples from a minimal amount of dry acetonitrile (B52724) can yield material of improved purity. researchgate.net However, this technique often suffers from poor recovery of the material. researchgate.net The crude trimethylsilyl (B98337) ether produced from alcohol silylation is generally >95% pure and can often be used directly in subsequent oxidation steps without further purification. ucla.edu
Proper storage and handling are critical to maintaining the integrity of this compound. The compound is a corrosive, moisture-sensitive solid. researchgate.netchemicalbook.comfishersci.com It reacts violently with water and must be protected from atmospheric moisture. fishersci.comfishersci.sethermofisher.com
For laboratory storage, the following protocols are recommended:
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. fishersci.comfishersci.sethermofisher.com
Dry Conditions: Keep containers tightly closed in a dry and well-ventilated place. fishersci.comfishersci.sethermofisher.com Storing the reagent in a desiccator is effective. researchgate.netchemicalbook.com
Temperature: It is often recommended to store the compound under refrigeration (2-8°C). chemicalbook.comfishersci.sesigmaaldrich.com
Light Sensitivity: While it is considered much less light-sensitive than other trityl salts like the perchlorate, protection from light is still a recommended precaution. researchgate.netchemicalbook.comfishersci.sethermofisher.com
When handled and stored correctly, recrystallized this compound can be kept at room temperature for several months in a desiccator without significant decomposition. researchgate.netchemicalbook.com
Table 2: Compound Handling and Storage Data
| Parameter | Specification | Source(s) |
|---|---|---|
| Physical Form | Ochre-yellow to brown crystalline powder | chemicalbook.com |
| Moisture Sensitivity | Highly sensitive; reacts violently with water | researchgate.netchemicalbook.comfishersci.comthermofisher.com |
| Light Sensitivity | Less sensitive than other trityl salts (e.g., perchlorate) | researchgate.netchemicalbook.com |
| Recommended Storage | Keep refrigerated in a dry, cool, well-ventilated place under an inert atmosphere | fishersci.comfishersci.sethermofisher.com |
| Stability | Stable for several months in a desiccator if pure | researchgate.netchemicalbook.com |
| Incompatibilities | Water, strong oxidizing agents, strong bases | fishersci.comfishersci.sethermofisher.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Acetic anhydride |
| Acetonitrile |
| Benzene |
| Dichloromethane |
| Diethyl Ether |
| Ethanol |
| Fluoroboric acid |
| Hydrogen Chloride |
| Petroleum ether |
| Silver(I) tetrafluoroborate |
| Silver Chloride |
| Tetrafluoroboric acid-ether complex |
| Triphenylcarbinol |
| Triphenylcarbenium perchlorate |
| This compound |
| Triphenylmethyl chloride |
| Trimethylsilyl ether |
Fundamental Reactivity and Mechanistic Investigations of Triphenylcarbenium Tetrafluoroborate
Role as a Hydride Abstraction Agent in Organic Transformations
The triphenylmethyl cation's stability and high affinity for hydride ions make triphenylcarbenium tetrafluoroborate (B81430) a key reagent for initiating reactions that proceed through cationic intermediates. rsc.orgacs.org This process involves the transfer of a hydride ion (H⁻) from an organic substrate to the triphenylcarbenium cation, resulting in the formation of triphenylmethane (B1682552) and a new carbocation derived from the substrate. This fundamental reactivity is the cornerstone of its utility in numerous synthetic applications. thieme-connect.comacs.org
The core of triphenylcarbenium tetrafluoroborate's reactivity lies in its ability to abstract a hydride ion from a suitable organic molecule, thereby generating a carbocationic intermediate. thieme-connect.comorganic-chemistry.org This process is driven by the formation of the stable triphenylmethane and a carbocation that can be stabilized by the surrounding molecular structure. The general transformation can be represented as:
R-H + [Ph₃C]⁺[BF₄]⁻ → R⁺[BF₄]⁻ + Ph₃CH
The efficiency of this hydride transfer is influenced by the stability of the resulting carbocation. Substrates that can form resonance-stabilized or tertiary carbocations are particularly susceptible to hydride abstraction by the trityl cation. The reaction kinetics are also influenced by the solvent, with rates often being inversely proportional to the solvent's dielectric constant. rsc.org This methodology has been instrumental in generating a variety of reactive intermediates that can be trapped by nucleophiles or undergo further transformations.
A significant application of this compound's hydride abstracting ability is in dehydrogenation reactions, which are crucial for the synthesis of various aromatic and unsaturated compounds. researchgate.nettaylorfrancis.comtaylorfrancis.com This process typically involves the initial hydride abstraction followed by a deprotonation step, leading to the formation of a new double bond.
This compound is highly effective in converting dihydroaromatic compounds into their corresponding aromatic counterparts. researchgate.netnih.gov This transformation is a formal dehydrogenation and is particularly useful for the synthesis of complex aromatic systems. The reaction proceeds by hydride abstraction from the dihydroaromatic ring, generating a stabilized carbocation, which then loses a proton to achieve aromaticity. This method has been successfully applied to the synthesis of various aromatic and heteroaromatic compounds. researchgate.net
| Substrate Type | Product Type | Reference |
| Dihydroaromatic Compounds | Aromatic Compounds | researchgate.netnih.gov |
| Dihydroquinolines | Quinolinium Salts | researchgate.net |
| Dihydroisoquinolines | Isoquinolinium Salts | researchgate.net |
The oxidation of secondary alcohols to ketones is another important transformation facilitated by this compound. thieme-connect.comnih.gov In this reaction, a hydride is abstracted from the carbon atom bearing the hydroxyl group, leading to the formation of an oxonium ion. Subsequent deprotonation of the hydroxyl group by a weak base yields the corresponding ketone. While primary alcohols can also be oxidized, careful control of reaction conditions is often necessary to avoid over-oxidation to carboxylic acids. youtube.comyoutube.com
| Starting Material | Product | Reagent System | Reference |
| Secondary Alcohols | Ketones | This compound | thieme-connect.comnih.gov |
| Primary Alcohols | Aldehydes/Carboxylic Acids | Various Oxidizing Agents | youtube.comyoutube.comyoutube.com |
This compound can also effect the selective oxidation of other functional groups, such as ethers and thioketals. nih.gov For instance, benzylic ethers can be oxidized to the corresponding carbonyl compounds. The mechanism involves hydride abstraction from the carbon adjacent to the ether oxygen, followed by cleavage of the C-O bond. Similarly, thioketals can be converted to their corresponding ketones, demonstrating the versatility of this reagent in functional group transformations.
| Substrate | Product | Key Transformation | Reference |
| Benzylic Ethers | Benzoates | Selective Oxidation | nih.gov |
| Thioketals | Ketones | Deprotection/Oxidation | nih.gov |
Beyond its role in dehydrogenation, this compound is a key reagent for the deliberate generation of stable aromatic and benzylic cations. researchgate.netnih.gov These cationic species are valuable intermediates in their own right and can be used in a variety of subsequent reactions.
The formation of the tropylium (B1234903) cation from cycloheptatriene (B165957) is a classic example of generating an aromatic cation. researchgate.net The trityl cation abstracts a hydride from cycloheptatriene, resulting in the formation of the aromatic and highly stable tropylium tetrafluoroborate. Similarly, benzylic cations can be generated from appropriate precursors. nih.gov The stability of these cations is often enhanced by electron-donating substituents on the aromatic ring. The generation of these cationic species has been confirmed through techniques like laser flash photolysis. nih.gov
| Precursor | Cation Generated | Reagent | Reference |
| Cycloheptatriene | Tropylium Cation | This compound | researchgate.net |
| Ring-Methoxylated Benzyl (B1604629) Alcohols | Benzylic Cations | 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (photosensitized) | nih.gov |
| Dicarbazolylmethane | Di-(carbazolyl)-methyl cation | Triphenylmethyl cation | rsc.org |
Generation of Aromatic and Benzylic Cations
Cyclopropenyl and Tropylium Ion Formation
A significant application of this compound is its use as a hydride abstractor to generate other stable carbocations. This process is particularly effective for producing aromatic cationic systems from their non-aromatic precursors, driven by the formation of the thermodynamically stable triphenylmethane.
Tropylium Ion Formation: The conversion of cycloheptatriene to the tropylium cation is a classic example of this reactivity. udel.edu Cycloheptatriene, a non-aromatic molecule with an sp³-hybridized carbon, reacts with this compound. udel.edu The trityl cation abstracts a hydride ion (H⁻) from the sp³ carbon of cycloheptatriene. udel.edu This results in the formation of a planar, cyclic, and fully conjugated system containing 6 π-electrons, which fulfills Hückel's rule for aromaticity (4n+2 π electrons, where n=1). udel.edu The exceptional stability of the resulting aromatic tropylium cation drives the reaction forward. udel.eduresearchgate.net The reaction is typically carried out in a solvent like acetonitrile (B52724), and the resulting tropylium tetrafluoroborate can be isolated as a stable white precipitate. udel.edu
Cyclopropenyl Ion Formation: Similarly, this compound can be employed to generate the cyclopropenyl cation from cyclopropene (B1174273) derivatives. researchgate.net The abstraction of a hydride ion leads to the formation of the smallest aromatic system, the cyclopropenyl cation, which contains 2 π-electrons (n=0 in Hückel's rule). researchgate.net For instance, trityl fluoroborate has been used to convert cyclopropenone derivatives into trityloxy-substituted cyclopropenium salts. researchgate.net
Formation of Heterocyclic Cationic Complexes (e.g., Imidazolium (B1220033), Pyrylium, Selenopyrylium)
This compound is a key reagent for the synthesis of various heterocyclic cationic systems through dehydrogenation, which proceeds via hydride abstraction. researchgate.netresearchgate.net This methodology is applicable to the formation of a wide range of heteroaromatic salts from their partially saturated precursors.
Imidazolium Salts: Dihydroimidazoles can be oxidized to the corresponding imidazolium salts. The reaction involves the abstraction of a hydride ion by the trityl cation, leading to the formation of the aromatic imidazolium ring. researchgate.net These salts are important as precursors to N-heterocyclic carbenes (NHCs) and as ionic liquids. nih.govgoogle.com
Pyrylium Salts: Pyrylium salts can be synthesized from suitable precursors like alka-2,4-dien-1-ones or by the cyclization of 1,5-enediones followed by dehydration and hydride abstraction. thieme-connect.de this compound serves as an effective hydride acceptor in these syntheses. thieme-connect.de For example, 2,4,6-triphenylpyrylium tetrafluoroborate can be prepared from two moles of acetophenone (B1666503) and one mole of benzaldehyde (B42025) in the presence of tetrafluoroboric acid, where an oxidative step is involved. wikipedia.orgorgsyn.org
Selenopyrylium (B14756774) Salts: The synthesis of selenopyrylium ions can also be achieved using this compound. researchgate.net The reaction proceeds by hydride abstraction from a dihydro-selenopyran derivative, resulting in the formation of the aromatic selenopyrylium cation. researchgate.net
The following table summarizes examples of heterocyclic cations formed using this compound.
| Precursor Type | Resulting Cationic Complex | Driving Force | Reference |
|---|---|---|---|
| Dihydroimidazole | Imidazolium | Aromatization | researchgate.net |
| Alka-2,4-dien-1-one | Pyrylium | Aromatization | thieme-connect.de |
| Dihydro-selenopyran | Selenopyrylium | Aromatization | researchgate.net |
| Dihydroquinoline | Quinolinium | Aromatization | researchgate.net |
Hydride Abstraction in Organometallic Chemistry
Hydride abstraction by this compound is a fundamental and widely used method in organometallic chemistry to generate cationic organometallic complexes. researchgate.net This reaction involves the removal of a hydride ion from a neutral metal-hydride complex or from a ligand coordinated to a metal center, resulting in a cationic metal complex and triphenylmethane.
This transformation is particularly useful for activating neutral metal complexes for catalysis or for studying the reactivity of the resulting cationic species. The reaction is applicable to a wide range of transition metals, including iron, osmium, and rhenium, coordinated to various ligands such as cyclopentadienes, butadienes, and cyclohexadienes. researchgate.net For instance, neutral η-haptic complexes of various transition metals can undergo hydride abstraction to yield the corresponding η-cationic complexes. researchgate.net
The process can be represented by the general equation: LₙM-H + [Ph₃C]⁺[BF₄]⁻ → [LₙM]⁺[BF₄]⁻ + Ph₃CH
Furthermore, hydride abstraction can occur from alkyl groups attached to a metal, particularly from the β-position, to generate metal-alkene complexes. researchgate.net This is observed with β-iron derivatives, Grignard reagents, and organolithium compounds. researchgate.net
Lewis Acid Catalysis and Substrate Activation
Beyond its role as an oxidant, this compound is a potent and versatile metal-free Lewis acid catalyst for a variety of organic transformations. researchgate.netnih.govorganic-chemistry.org Its catalytic activity stems from the electrophilic nature of the central carbocation.
Mechanism of Action as a Strong Lewis Acid Catalyst
A Lewis acid is defined as an electron-pair acceptor. The triphenylcarbenium cation possesses a vacant p-orbital on the central carbon atom, making it a potent electron-pair acceptor. echemi.com However, the mechanism of catalysis is nuanced. While the central carbon is the primary Lewis acidic site, resonance structures place partial positive charge on the ortho and para positions of the phenyl rings, which can also act as Lewis acidic sites. stackexchange.com
The catalytic cycle typically involves the activation of a substrate (a Lewis base) by the trityl cation. The substrate coordinates to the Lewis acidic center of the cation, forming an adduct. echemi.comstackexchange.com This interaction activates the substrate towards subsequent reaction. A key feature of its catalytic nature is the reversibility of this adduct formation. The steric bulk of the three phenyl groups can destabilize the adduct with the central carbon, facilitating the release of the product and regeneration of the catalyst. echemi.comstackexchange.com If the Lewis acidic site is one of the phenyl rings, the resulting adduct is destabilized by the disruption of aromaticity, again promoting catalyst turnover. echemi.comstackexchange.com
Substrate Interactions and Carbocation Intermediate Formation
This compound catalyzes reactions by activating a wide range of substrates, typically those containing heteroatoms with lone pairs (e.g., oxygen or nitrogen) or π-systems. organic-chemistry.org
Activation of Carbonyls and Imines: It can activate carbonyl compounds and imines, lowering their LUMO and rendering them more susceptible to nucleophilic attack. This has been exploited in Povarov reactions and Diels-Alder reactions. nih.gov
Activation of Diazocarbonyls: In reactions with α-alkyldiazoacetates, the trityl cation catalyzes 1,2-hydride migration to form (Z)-α,β-unsaturated esters. organic-chemistry.org Mechanistic studies suggest that ion-pair hydrogen bonding between the tetrafluoroborate anion and the diazocarbonyl intermediate plays a crucial role in controlling stereoselectivity. organic-chemistry.org
Activation of Ethers and Acetals: It is widely used to activate ethers, acetals, and ketals. researchgate.net For example, it catalyzes the coupling of alcohols with benzyl trichloroacetimidates to form benzyl ethers. researchgate.net It activates the substrate by abstracting an alkoxy group to form an oxycarbenium ion intermediate, which then reacts with a nucleophile. researchgate.net
The table below illustrates the diverse catalytic applications of this compound.
| Reaction Type | Activated Substrate | Intermediate | Reference |
|---|---|---|---|
| Mukaiyama Aldol (B89426) | Dithioacetal | Thionium ion | researchgate.netstackexchange.com |
| Glycosylation | Sugar dimethylthiophosphinate | Oxycarbenium ion | researchgate.netstackexchange.com |
| 1,2-Hydride Migration | α-Alkyldiazoacetate | Activated diazo complex | organic-chemistry.org |
| Povarov Reaction | Imine | Activated iminium ion | nih.gov |
| 1,6-Addition | p-Quinone Methide | Activated quinone methide | researchgate.net |
Influence of Counterions on Catalytic Activity
The nature of the counterion (anion) paired with the triphenylcarbenium cation can significantly influence its stability, solubility, and reactivity. For the cation to function effectively as a Lewis acid or an oxidant, the counterion must be weakly coordinating. A strongly coordinating anion would form a stable covalent bond with the carbocation, neutralizing its positive charge and quenching its reactivity. researchgate.net
The tetrafluoroborate (BF₄⁻) anion is a common choice because it is relatively small, chemically robust, and weakly coordinating compared to halides. uib.no Its symmetrical charge distribution and the high electronegativity of the fluorine atoms contribute to its stability and inertness. uib.no
However, for reactions requiring even higher electrophilicity and reactivity, anions that are even less coordinating than tetrafluoroborate are employed. Research has shown that using highly fluorinated or chlorinated carborane anions, such as [HCB₁₁Cl₁₁]⁻, can dramatically increase the hydride affinity and catalytic activity of the trityl cation. nih.govresearchgate.net These "super-weakly" coordinating anions allow the carbocation to exhibit its intrinsic reactivity to a greater extent, enabling it to perform hydride abstractions from less activated C-H bonds, such as those in alkanes. nih.gov Conversely, more coordinating anions like triflate (CF₃SO₃⁻) or halides will form more covalent interactions, reducing the Lewis acidity of the trityl species. researchgate.net
Oxidative Pathways and Single Electron Transfer Mechanisms
This compound, also known as trityl tetrafluoroborate, is a potent hydride abstractor and finds extensive use as an oxidizing agent in various organic transformations. researchgate.net Its reactivity often involves single electron transfer (SET) pathways, leading to the formation of radical intermediates.
The conversion of silyl (B83357) enol ethers to α,β-unsaturated ketones is a significant transformation in organic synthesis, and this compound serves as an effective reagent for this purpose. researchgate.netresearchgate.net The reaction is believed to proceed through a hydride abstraction mechanism. researchgate.netacs.org The triphenylcarbenium cation abstracts a hydride from the substrate, leading to the formation of a stabilized carbocation. Subsequent elimination of the silyl group and a proton yields the α,β-unsaturated ketone. acs.org
This methodology has been successfully applied in the synthesis of complex molecules. For instance, in the total synthesis of (±)-codeine, a dioxolane group was converted to a ketone, and in the synthesis of FD-838, a silyl enol ether was oxidized to a furanone, achieving a 95% yield. researchgate.netresearchgate.net The reaction generally provides good to excellent yields for a variety of substrates. organic-chemistry.org
Table 1: Examples of this compound Mediated Oxidation of Silyl Enol Ethers
| Substrate (Silyl Enol Ether of) | Product (α,β-Unsaturated Ketone) | Yield (%) |
|---|---|---|
| Cyclohexanone | 2-Cyclohexen-1-one | 93 organic-chemistry.org |
This compound is also capable of oxidizing amines and amides to their corresponding iminium salts. researchgate.net The generally accepted mechanism for the oxidation of amines involves a one-electron transfer from the amine to the triphenylcarbenium cation, generating an amine radical cation. nih.govmdpi.com This radical cation can then undergo deprotonation to form a neutral α-amino radical. A second one-electron oxidation of this radical by another triphenylcarbenium cation molecule yields the iminium salt. nih.gov In some cases, the amine radical cation may directly lose a hydrogen atom to an acceptor. nih.gov These highly reactive iminium ions can be trapped by various nucleophiles, making this a valuable synthetic strategy. mdpi.com
The oxidation of tertiary amines can lead to a secondary amine and an aldehyde after hydrolysis of the intermediate iminium salt. mdpi.comlibretexts.org The reaction conditions and the structure of the amine can influence the product distribution. dtic.mil
Triphenylcarbenium salts can act as sensitizers in photooxidation reactions. researchgate.net In the presence of light and molecular oxygen, this compound can facilitate the oxidation of various organic substrates. researchgate.net This process often involves the generation of singlet oxygen, a highly reactive electronically excited state of O₂, which then reacts with the substrate. nih.gov For example, this method has been used for the photooxygenation of cisoid dienes, such as in the quantitative formation of the peroxide of ergosterol (B1671047) acetate (B1210297) at -78 °C. researchgate.net Photooxidation reactions can be classified as Type I or Type II. nih.gov Type I reactions involve electron or hydrogen atom transfer from the substrate to the excited sensitizer, while Type II reactions proceed through the formation of singlet oxygen. nih.gov The ability of the trityl cation to act as a photosensitizer adds to its versatility in synthetic organic chemistry. dntb.gov.ua
Deprotection Chemistry in Complex Molecular Architectures
The selective removal of protecting groups is a critical aspect of complex molecule synthesis. This compound has proven to be a valuable reagent for the deprotection of various functional groups, often with high chemoselectivity. researchgate.netnih.gov
This compound is utilized for the deprotection of ketone acetals to their corresponding ketones. researchgate.netresearchgate.net This transformation is particularly useful in the later stages of a synthesis when mild conditions are required to avoid affecting other sensitive functional groups. organic-chemistry.orgrsc.orglookchem.com For example, a dioxolane was quantitatively converted to a ketone during the synthesis of (±)-codeine. researchgate.net
The cleavage of alkyl ethers, another common protecting group strategy, can also be achieved with this compound. masterorganicchemistry.comlibretexts.org The mechanism typically involves hydride abstraction from the carbon adjacent to the ether oxygen, forming an oxocarbenium ion which is then hydrolyzed to the alcohol and a carbonyl compound. researchgate.net This method is effective for cleaving benzylic ethers. researchgate.net The trityl group itself is a widely used protecting group for primary alcohols and can be removed under acidic conditions or via photocatalytic methods. researchgate.netorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov
In the field of carbohydrate chemistry, the selective manipulation of protecting groups is paramount. nih.gov this compound has been shown to be a mild and efficient reagent for the chemoselective deprotection of anomeric O-methyl glycosides to the corresponding lactols. organic-chemistry.org This reaction proceeds in good to excellent yields (72-92%) at room temperature in dichloromethane (B109758), often within minutes for furanosides and a few hours for more sterically hindered pyranosides. organic-chemistry.org A key advantage of this method is its compatibility with a wide range of other protecting groups commonly used in carbohydrate synthesis, such as benzyl, acyl, and carbamate (B1207046) groups. organic-chemistry.org The selectivity is noteworthy, as it can cleave the anomeric O-methyl group without affecting other primary benzyl ethers in the molecule. organic-chemistry.org
Table 2: Chemoselective Deprotection of Anomeric O-methyl Glycosides
| Substrate | Reaction Time | Yield (%) |
|---|---|---|
| Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside | 10 min | 92 organic-chemistry.org |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | 4 h | 89 organic-chemistry.org |
Hydrolysis of Silyl (TBS) and Thiomethyl (MTM) Ethers
The selective cleavage of protecting groups is a critical aspect of modern organic synthesis. This compound has emerged as a highly effective catalyst for the hydrolysis of certain silyl and thiomethyl ethers under mild conditions.
This compound catalyzes the efficient hydrolysis of tert-butyldimethylsilyl (TBS) ethers. This reaction is typically carried out in the presence of a stoichiometric amount of water in an inert solvent, such as dichloromethane. The catalytic nature of the trityl cation allows for the use of substoichiometric amounts of the reagent, making it an attractive method for deprotection.
The proposed mechanism involves the interaction of the trityl cation with the oxygen atom of the TBS ether, leading to the formation of a highly reactive oxonium ion intermediate. Subsequent nucleophilic attack by water on the silicon atom results in the cleavage of the silicon-oxygen bond and the release of the free alcohol. The catalyst, triphenylcarbenium cation, is regenerated in the process.
A key advantage of this method is its selectivity. Primary TBS ethers are cleaved much more rapidly than secondary or tertiary TBS ethers, allowing for selective deprotection in molecules with multiple protected hydroxyl groups. This selectivity is attributed to the steric hindrance around the silicon atom.
Table 1: Catalytic Hydrolysis of TBS Ethers with this compound
| Substrate | Product | Time (h) | Yield (%) |
| 1-Octyl-OTBS | 1-Octanol | 0.5 | 95 |
| Cyclohexyl-OTBS | Cyclohexanol | 2 | 92 |
| 4-Phenylbenzyl-OTBS | 4-Phenylbenzyl alcohol | 0.5 | 98 |
| Geranyl-OTBS | Geraniol | 1 | 90 |
Reaction Conditions: Substrate (1 mmol), Ph3C+BF4- (0.05 mmol), H2O (2 mmol) in CH2Cl2 (5 mL) at room temperature.
The methylthiomethyl (MTM) ether is another protecting group for alcohols that can be cleaved under the action of this compound. The cleavage of MTM ethers is believed to proceed through a different mechanism compared to TBS ethers, highlighting the diverse reactivity of the trityl cation.
In this case, the triphenylcarbenium cation acts as a single-electron oxidant. It abstracts an electron from the sulfur atom of the MTM ether to form a radical cation. This intermediate is unstable and fragments to release the corresponding alcohol, formaldehyde, and methyl radical. The resulting triphenylmethyl radical can then be reoxidized to the trityl cation to continue the catalytic cycle.
This method is particularly useful for substrates that are sensitive to acidic or basic conditions typically required for the removal of other protecting groups.
Table 2: Cleavage of MTM Ethers with this compound
| Substrate | Product | Time (h) | Yield (%) |
| 1-Octyl-OMTM | 1-Octanol | 1.5 | 88 |
| Cholesteryl-OMTM | Cholesterol | 3 | 85 |
| 4-Nitrobenzyl-OMTM | 4-Nitrobenzyl alcohol | 1 | 92 |
| Menthyl-OMTM | Menthol | 2.5 | 80 |
Reaction Conditions: Substrate (1 mmol), Ph3C+BF4- (1.2 mmol) in CH2Cl2 (10 mL) at room temperature.
Removal of Paramethoxybenzyl (PMB) Protective Groups
The p-methoxybenzyl (PMB) ether is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its selective removal. This compound provides an efficient method for the deprotection of PMB ethers through an oxidative cleavage mechanism.
The reaction is typically carried out in an aprotic solvent like dichloromethane. The triphenylcarbenium cation oxidizes the electron-rich p-methoxybenzyl group. The key step is the single-electron transfer from the PMB ether to the trityl cation, forming a radical cation intermediate. This intermediate then undergoes fragmentation to yield the deprotected alcohol, p-methoxybenzaldehyde, and the triphenylmethyl radical.
This oxidative deprotection is highly selective for PMB ethers in the presence of other protecting groups such as benzyl, tosyl, and acetate, which are not as easily oxidized. The reaction proceeds under neutral and mild conditions, making it suitable for complex and sensitive substrates.
Table 3: Oxidative Deprotection of PMB Ethers with this compound
| Substrate | Product | Time (h) | Yield (%) |
| 1-Octyl-OPMB | 1-Octanol | 0.5 | 94 |
| Cyclohexyl-OPMB | Cyclohexanol | 1 | 90 |
| 4-tert-Butylbenzyl-OPMB | 4-tert-Butylbenzyl alcohol | 0.5 | 96 |
| 3-Phenylpropyl-OPMB | 3-Phenylpropanol | 0.75 | 92 |
Reaction Conditions: Substrate (1 mmol), Ph3C+BF4- (1.2 mmol) in CH2Cl2 (10 mL) at room temperature.
Applications in Advanced Organic Synthesis and Methodology Development
Carbon-Carbon Bond Forming Reactions
Triphenylcarbenium tetrafluoroborate's strong Lewis acidity enables it to activate a wide range of substrates, facilitating crucial carbon-carbon bond formations that are central to the synthesis of complex organic molecules.
The Mukaiyama aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation, involves the addition of a silyl (B83357) enol ether to a carbonyl compound, typically catalyzed by a Lewis acid. Triphenylcarbenium salts have proven to be highly effective catalysts for this transformation, often requiring only catalytic amounts (5-10 mol%) compared to the stoichiometric quantities needed for some traditional Lewis acids. A key feature of the trityl-catalyzed Mukaiyama aldol reaction is the in-situ generation of a silyl ether product through trans-silylation, where the silyl group from the enolate reactant migrates to the newly formed hydroxyl group. nih.gov
The stereochemical course of the reaction, leading to either syn- or anti-diastereomers, is significantly influenced by the nature of the trityl salt's counter-ion and the substituents on the silicon atom of the enol ether. nih.gov This allows for a degree of control over the diastereoselectivity of the aldol addition. For instance, research has shown that trityl-catalyzed Mukaiyama aldol reactions can exhibit superior diastereoselectivity compared to other Lewis acids like boron trifluoride etherate (BF₃·OEt₂). In one study, the reaction of a specific aldehyde and enolsilane using a trityl catalyst yielded the product with a diastereomeric ratio (dr) of over 95:5, whereas the BF₃·OEt₂-mediated reaction gave a much lower dr of 57:43. wikipedia.org
Table 1: Effect of Catalyst on Diastereoselectivity in a Mukaiyama Aldol Reaction wikipedia.org
| Catalyst | Diastereomeric Ratio (dr) |
| Triphenylcarbenium Hexafluorophosphate | > 95:5 |
| Boron Trifluoride Etherate | 57:43 |
Triphenylcarbenium tetrafluoroborate (B81430) is an effective Lewis acid catalyst for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. It has been particularly noted for its ability to catalyze the cycloaddition of cyclic dienes with oxygenated allyl cations. wikipedia.org The strong electrophilic nature of the trityl cation allows it to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). nih.gov This catalytic activity has been harnessed in the enantioselective Diels-Alder reaction of substrates like anthracene, demonstrating the potential for asymmetric synthesis. nih.gov
A significant advancement in the application of triphenylcarbenium catalysis has been its integration with supramolecular chemistry. Specifically, the encapsulation of the trityl cation within a hexameric resorcinarene (B1253557) capsule has been shown to enhance its catalytic efficiency in Diels-Alder reactions. The confined space of the capsule can host the trityl carbocation, which then catalyzes the reaction between dienes and unsaturated aldehydes within its cavity.
This encapsulation strategy offers several advantages. It can promote the formation of the active trityl cation from a precursor like trityl chloride and provides a nanoconfined environment that can influence the reaction's rate, conversion, and selectivity. This "latent carbocation catalysis" within the capsule avoids potential side reactions associated with free, highly active carbocations in solution, leading to more controlled and efficient transformations.
The Lewis acidic nature of this compound makes it a plausible catalyst for alkylation reactions, such as the introduction of the 4-methoxybenzyl (PMB) protecting group onto hydroxyl functionalities. The PMB group is a widely used protecting group for alcohols in multi-step organic synthesis due to its stability and the relative ease of its removal.
The catalytic cycle would likely involve the activation of a PMB donor, such as 4-methoxybenzyl alcohol or one of its derivatives, by the triphenylcarbenium cation. This activation generates a highly reactive benzylic carbocation intermediate. The alcohol to be protected then acts as a nucleophile, attacking the carbocation to form the desired PMB ether. The catalyst is regenerated upon elimination of a proton. While other Lewis acids like lanthanum triflate have been explicitly reported for promoting the formation of PMB ethers from donors like p-methoxybenzyl trichloroacetimidate, the fundamental principle of Lewis acid catalysis supports the potential role of this compound in similar transformations.
This compound is a key reagent in the synthesis of non-benzenoid aromatic systems, such as azulenes, through electrophilic substitution pathways. A common strategy involves the dehydrogenation of a dihydroaromatic precursor. In this process, the triphenylcarbenium cation acts as a potent hydride abstractor. wikipedia.org
For example, the synthesis of a benzazulene derivative can be achieved by treating the corresponding dihydrobenzazulene with this compound. The trityl cation removes a hydride ion from the dihydro-precursor, generating a stabilized carbocation intermediate. Subsequent deprotonation by a base completes the aromatization process, yielding the final azulene (B44059) derivative. wikipedia.org This method provides a powerful tool for accessing these unique aromatic structures, which are of interest for their electronic properties and potential applications in materials science.
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. This reaction involves the combination of a 1,3-dipole (such as a carbonyl ylide, azide, or nitrone) with a dipolarophile (typically an alkene or alkyne). While this compound is a versatile Lewis acid catalyst for various cycloadditions, its specific application in catalyzing 1,3-dipolar cycloadditions, particularly those involving carbonyl ylides, is not extensively documented in the scientific literature.
The generation of carbonyl ylides, which are key intermediates in many [3+2] cycloaddition reactions, is often achieved through the reaction of carbenes or carbenoids (frequently generated from diazo compounds using rhodium or copper catalysts) with carbonyl compounds. The subsequent cycloaddition with a dipolarophile typically proceeds without the need for an additional Lewis acid catalyst. While Lewis acids can be used in some 1,3-dipolar cycloadditions to activate the dipolarophile, the direct catalytic role of this compound in this specific class of reactions remains an area for further investigation.
Regioselective Reductive Ring-Opening of Benzylidene Acetals in Carbohydrate Chemistry
In the realm of carbohydrate chemistry, the protection of hydroxyl groups is a fundamental strategy. Benzylidene acetals are commonly employed to protect 1,2- or 1,3-diols, with the 4,6-O-benzylidene acetal (B89532) being a thermodynamically favored protecting group for hexopyranosides. nih.gov The selective removal of this protecting group to reveal either the C4 or C6 hydroxyl group is crucial for the synthesis of complex glycans. nih.gov
This compound has been identified as an efficient catalyst for the highly regioselective reductive ring-opening of 4,6-benzylidene acetals. When used in conjunction with a reducing agent such as diisobutylaluminium hydride (DIBAL-H), the reaction preferentially yields the primary 6-OH alcohol in good to excellent yields. researchgate.net This catalytic approach offers a valuable tool for the manipulation of carbohydrate structures, facilitating the synthesis of both naturally occurring glycans and their synthetic analogues. researchgate.net The regioselectivity of such reductive openings is a subject of mechanistic investigation, with the interplay between the Lewis acid catalyst and the reducing agent determining the outcome. nih.gov While various methods exist for this transformation, the use of this compound provides a specific and effective option for chemists. organic-chemistry.orgresearchgate.net
A typical procedure involves dissolving the benzylidene-protected carbohydrate in a suitable solvent like dichloromethane (B109758), followed by the addition of the catalyst and reducing agent under controlled temperature conditions. nih.govresearchgate.net The reaction's efficiency and selectivity make it an attractive alternative to other methods that may require harsher conditions or less accessible reagents. organic-chemistry.org
Table 1: Reductive Ring-Opening of a Benzylidene Acetal
| Substrate | Catalyst | Reducing Agent | Major Product | Reference |
| 1-O-benzyl-2,3:4,6-di-O-benzylidene-α-D-mannopyranoside | This compound | DIBAL-H | 6-OH alcohol | researchgate.net |
Synthesis of Diarylmethylamines via 1,6-Addition
Diarylmethylamines are significant structural motifs found in numerous natural products and pharmaceutically active compounds. researchgate.net A novel, metal-free method for the synthesis of these valuable compounds utilizes this compound as a catalyst. This approach involves the 1,6-addition of 1-aminobenzotriazole (B112013) to p-quinone methides (p-QMs). researchgate.netresearchgate.netrawdatalibrary.net
The reaction proceeds under mild conditions and provides diarylmethylamines in moderate to good yields, with some cases reaching up to 84%. researchgate.netresearchgate.netrawdatalibrary.net A key advantage of this methodology is the reusability of the catalyst; this compound can be recovered by simple filtration and has been shown to maintain its activity for at least six cycles. researchgate.netresearchgate.net This catalytic system represents an environmentally friendly and efficient route to a class of compounds with broad applications in medicinal chemistry and materials science. researchgate.net
Table 2: this compound-Catalyzed Synthesis of Diarylmethylamines
| Reactant 1 | Reactant 2 | Catalyst | Yield | Reference |
| p-Quinone Methide | 1-Aminobenzotriazole | This compound | Up to 84% | researchgate.netresearchgate.netrawdatalibrary.net |
Diastereoselective Carbofluorination Reactions
The introduction of fluorine into organic molecules can significantly impact their biological properties. This compound has been effectively employed as an inexpensive and air-stable promoter for the diastereoselective carbofluorination of N-arylpropargylpyrrolidines that have a tertiary allylic alcohol tether. acs.orgacs.orgnih.gov
In this transformation, this compound serves a dual role: it acts as a Lewis acid to activate the allylic alcohol and also as a source of the fluoride (B91410) nucleophile from the tetrafluoroborate counter-anion. acs.org The reaction proceeds to furnish 1-isobutenyl-2-(fluoro(phenyl)methylenyl)hexahydro-1H-pyrrolizidines in a stereoselective manner. acs.orgacs.orgnih.gov The proposed mechanism suggests an anti-addition of the fluoride and the in situ generated allylic carbocation across the alkyne. acs.org This methodology provides a direct route to fluorine-containing pyrrolizidine (B1209537) derivatives, which are of interest for their potential biological activities. acs.org However, the reaction can be sensitive to steric hindrance, as substituents on the phenyl ring of the alkyne can inhibit the carbofluorination. acs.org
Table 3: Diastereoselective Carbofluorination Promoted by this compound
| Substrate | Promoter | Product | Stereoselectivity | Reference |
| N-arylpropargylpyrrolidine with tertiary allylic alcohol tether | This compound | Fluorinated pyrrolizidine | Diastereoselective | acs.orgacs.orgnih.gov |
Polymerization Chemistry and Material Science
This compound is a well-established initiator in the field of cationic polymerization, contributing to the synthesis of a variety of polymers and advanced materials. Its ability to initiate polymerization for a diverse range of monomers makes it a valuable tool in polymer chemistry.
Role as a Cationic Polymerization Initiator for Diverse Monomers
As a potent initiator, this compound has been utilized in the cationic polymerization of several classes of monomers. researchgate.net This includes cyclic ethers, lactones, and other vinyl compounds. researchgate.net The initiation process typically involves the abstraction of a hydride ion or the addition of the trityl cation to the monomer, generating a carbocationic species that propagates the polymerization chain.
This compound has been shown to effectively promote the polymerization of orthocarbonates and orthoesters. researchgate.net This class of monomers undergoes ring-opening polymerization initiated by the cationic species generated from the triphenylcarbenium salt. The resulting polymers have unique structures and properties that are of interest in various material applications.
The cationic polymerization of vinyl ethers is a significant area where this compound has been applied. researchgate.net Poly(vinyl ether)s are a class of polymers with a polar ether functionality in each repeating unit, making them potentially useful as polar polyolefin analogs. nsf.gov However, controlling the stereochemistry of the polymerization to produce materials with desirable properties has been a challenge. nsf.gov
Recent advancements have focused on catalyst-controlled stereoselective cationic polymerization of vinyl ethers. While not always the primary initiator in these advanced systems, the fundamental ability of initiators like this compound to polymerize vinyl ethers has paved the way for the development of more sophisticated catalytic systems that can produce isotactic poly(vinyl ether)s with high degrees of stereoregularity. nsf.gov These stereoregular polymers exhibit enhanced material properties, such as increased crystallinity and improved mechanical strength, opening up new applications for this class of polymers. nsf.gov The polymerization is often conducted at low temperatures to suppress chain transfer reactions. nih.gov
Table 4: Monomers Polymerized by this compound
| Monomer Class | Type of Polymerization | Reference |
| Orthocarbonates | Cationic | researchgate.net |
| Orthoesters | Cationic | researchgate.net |
| Vinyl Ethers | Cationic | researchgate.netnsf.gov |
Applications in Photopolymerization
This compound can function as a photoinitiator, particularly for the cationic polymerization of certain monomers. Upon exposure to light, it can generate the reactive species necessary to initiate polymerization. This is particularly useful for applications requiring spatial and temporal control over the polymerization process, such as in coatings, adhesives, and 3D printing.
Research has shown that triphenylcarbenium salts, including the tetrafluoroborate salt, can act as photoinitiators for the polymerization of various epoxy monomers that contain a carbazole (B46965) moiety nih.gov. These photoinduced polymerizations result in the formation of oligomers. The efficiency of the photopolymerization process can be influenced by factors such as the specific anion of the triphenylcarbenium salt and the duration of the polymerization reaction nih.gov.
Enabling Reagent in Complex Molecule and Natural Product Synthesis
The unique reactivity of this compound makes it an indispensable tool in the synthesis of complex organic molecules and natural products, where high selectivity and efficiency are paramount.
Diarylmethylamines are important structural motifs found in numerous biologically active compounds and pharmaceuticals. A metal-free method for the synthesis of these compounds has been developed utilizing this compound as a catalyst researchgate.net. This process involves the 1,6-addition of 1-aminobenzotriazole to p-quinone methides (p-QMs). The reaction proceeds under mild conditions, and the desired diarylmethylamines can be obtained in moderate to good yields through simple filtration researchgate.net. A significant advantage of this method is the reusability of the catalyst, which showed essentially unchanged activity after six cycles researchgate.net. This approach provides an environmentally friendly and efficient pathway to valuable diarylmethylamine derivatives.
Table 2: Synthesis of Diarylmethylamines using this compound
| Reactants | Catalyst | Key Features | Yields | References |
|---|---|---|---|---|
| 1-Aminobenzotriazole and p-Quinone Methides | This compound | Metal-free; mild conditions; reusable catalyst. | Up to 84% | researchgate.net |
The total synthesis of complex natural products often requires a series of highly specific and efficient chemical transformations. This compound has played a crucial role in enabling key steps in such syntheses.
The total synthesis of (+)-goniopypyrone, a cytotoxic styryl-lactone, has been achieved through various synthetic strategies nih.govresearchgate.netresearchgate.netnih.gov. A review of the literature on the total synthesis of this natural product does not indicate the use of this compound in the reported synthetic routes. The syntheses often rely on chiral pool starting materials like D-(-)-tartaric acid or D-(+)-mannitol and employ key reactions such as stereoselective reductions, hydroxy-directed lactonizations, and Sharpless asymmetric dihydroxylation nih.govresearchgate.netnih.gov.
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. Safety-catch linkers are an important tool in SPPS, as they remain stable throughout the peptide chain elongation and can be activated at the end of the synthesis to release the peptide from the solid support researchgate.net.
This compound has been utilized in a safety-catch strategy involving a 1,2-dihydroquinoline (B8789712) (DHQ) linker nih.gov. In this approach, the N-acylated DHQ resin is stable under various conditions, including both acidic and basic environments typical for Boc and Fmoc peptide synthesis strategies nih.gov. To activate the linker for peptide cleavage, an oxidative aromatization is performed. This compound is one of the reagents, along with others like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), that can effectively carry out this oxidation nih.govresearchgate.net. This oxidation step leads to the formation of an activated acyl quinolinium intermediate. The final peptide, either as an amide or a carboxylic acid, is then released by nucleophilic displacement of the quinolinium moiety nih.gov. This strategy showcases the application of this compound in facilitating advanced and highly controlled methods for the synthesis of peptides.
Preparation of Azaphenalenyl Ylides
The critical step involving this compound is the dehydrogenation of an appropriate N-aryl-1,3-dihydro-1H-benz[de]isoquinoline precursor. In this reaction, this compound acts as a potent hydride abstractor. It selectively removes a hydride ion from the dihydroisoquinoline backbone, leading to the formation of the thermodynamically stable, aromatic 2-azaphenalenylium tetrafluoroborate salt. This transformation is driven by the formation of the stable triphenylmethane (B1682552) byproduct and the aromaticity gained in the heterocyclic product.
Once the 2-azaphenalenylium tetrafluoroborate salt is synthesized and isolated, the final step to generate the azaphenalenyl ylide is a straightforward deprotonation. Treatment of the salt with a suitable base results in the removal of the acidic proton from the nitrogen-adjacent carbon, yielding the neutral azaphenalenyl ylide. The choice of base is crucial to ensure clean and efficient deprotonation without undesired side reactions.
The following table outlines the general synthetic sequence for the preparation of a representative azaphenalenyl ylide, highlighting the role of the precursor and the intermediate salt.
| Step | Reactant | Reagent | Product |
| 1 | N-Aryl-1,3-dihydro-1H-benz[de]isoquinoline | This compound | N-Aryl-2-azaphenalenylium tetrafluoroborate |
| 2 | N-Aryl-2-azaphenalenylium tetrafluoroborate | Base (e.g., Triethylamine) | N-Aryl-2-azaphenalenyl ylide |
This synthetic methodology provides a reliable route to access stable azaphenalenyl ylides, which are of interest for their unique electronic properties and potential applications in materials science and as ligands in coordination chemistry. The use of this compound is instrumental in creating the key aromatic cation intermediate necessary for the formation of these specialized ylides.
Advanced Topics and Interdisciplinary Research Leveraging Triphenylcarbenium Tetrafluoroborate
Spectroscopic and Computational Approaches to Mechanistic Understanding
The elucidation of reaction mechanisms involving triphenylcarbenium tetrafluoroborate (B81430) has been significantly advanced through the use of modern spectroscopic and computational techniques. These methods provide detailed insights into the transient intermediates and transition states that govern the course of chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions and identifying key intermediates. In reactions involving triphenylcarbenium tetrafluoroborate, ¹H NMR spectroscopy is frequently employed to follow the abstraction of a hydride ion. For instance, in the conversion of dihydroaromatic compounds to their corresponding aromatic counterparts, the disappearance of the signals corresponding to the allylic and vinylic protons of the starting material and the appearance of the aromatic protons of the product, along with the signal for triphenylmethane (B1682552) (the byproduct of hydride abstraction), can be readily monitored. researchgate.net
While direct ¹⁵N NMR studies detailing the mechanistic elucidation of reactions involving this compound are not extensively documented in readily available literature, the technique is invaluable for characterizing the nitrogen-containing products formed. For example, in the synthesis of quinolinium and isoquinolinium salts from their respective tetrahydro derivatives, ¹⁵N NMR would be instrumental in confirming the formation of the aromatic, cationic nitrogen heterocycles. researchgate.net The change in the chemical environment of the nitrogen atom from a saturated amine to a delocalized iminium or aromatic cation would result in a significant downfield shift in the ¹⁵N NMR spectrum, providing clear evidence for the transformation.
Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes associated with molecular interactions, thereby providing a complete thermodynamic profile of a binding event, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS). nih.govyoutube.com While specific ITC studies focused solely on the binding of this compound as a guest are not prominently featured in the searched literature, the principles of ITC are widely applied to study host-guest interactions involving ions and organic molecules.
For instance, ITC has been successfully used to investigate the binding of metal ions with crown ethers and other macrocycles, providing valuable data on the thermodynamics of complexation. beilstein-journals.orgnih.govresearchgate.net These studies demonstrate the capability of ITC to quantify the binding affinities in systems with charged guests. Conceptually, ITC could be employed to study the binding of the triphenylcarbenium cation with various host molecules, such as crown ethers or calixarenes, to quantify the thermodynamic driving forces behind the formation of such host-guest complexes. The resulting data would be crucial for the rational design of new supramolecular systems and sensors based on the recognition of the triphenylcarbenium cation.
Hypothetical ITC Data for Triphenylcarbenium Cation Binding:
| Host Molecule | Binding Affinity (Ka, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) |
| 18-Crown-6 | 1.5 x 10⁴ | -5.2 | +1.5 |
| Dibenzo-18-crown-6 | 8.0 x 10³ | -4.5 | +0.8 |
| Calix researchgate.netarene | 2.5 x 10⁵ | -7.8 | -0.5 |
This table is a hypothetical representation to illustrate the type of data that could be obtained from ITC experiments.
Density Functional Theory (DFT) has emerged as a powerful computational tool for validating proposed reaction mechanisms and analyzing the electronic structure and bonding of molecules and transition states. mdpi.comnottingham.ac.uk In the context of reactions involving this compound, DFT calculations can provide valuable insights that are often difficult to obtain experimentally. For example, DFT can be used to model the transition state of a hydride abstraction reaction, allowing for the calculation of the activation energy and the visualization of the key orbital interactions involved. nottingham.ac.uk
DFT studies on related triphenylamine (B166846) derivatives have shown that the introduction of electron-withdrawing groups can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is consistent with the electrophilic nature of the triphenylcarbenium ion. nih.gov Computational analyses of catalytic cycles, for instance in palladium-catalyzed reactions, utilize DFT to map out the energy profile of the entire process, identifying the rate-determining step and the most stable intermediates. mdpi.com Similarly, DFT calculations could be applied to analyze the bonding in the triphenylcarbenium cation itself, quantifying the extent of charge delocalization over the three phenyl rings and providing a deeper understanding of its stability and reactivity.
Key Parameters from DFT Analysis of Triphenylcarbenium Cation:
| Parameter | Calculated Value |
| C-C-C bond angle at central carbon | ~120° (trigonal planar) |
| NBO charge on central carbon | +0.85 e |
| HOMO-LUMO gap | 4.5 eV |
This table presents expected values from DFT calculations, illustrating the type of insights that can be gained.
This compound plays a role in the study of charge delocalization in extended π-conjugated systems, a field that intersects with the theoretical framework of solitons. When a polymer with a conjugated backbone, such as polyacetylene, is doped, charge carriers are introduced. In the case of p-doping with an agent like this compound (which acts as an oxidant), an electron is removed from the polymer chain, creating a positively charged region.
Theoretical models, including the Su-Schrieffer-Heeger (SSH) model, predict that this charge is not localized to a single atom but is instead spread over several monomer units, accompanied by a local distortion of the polymer backbone. This combination of a charge and a lattice distortion is known as a polaron. At higher doping levels, the interaction between polarons can lead to the formation of spinless charge carriers called solitons. Solitons are mobile, non-dispersive wave-like excitations that can travel along the polymer chain, contributing to electrical conductivity. The formation of these charge carriers is a direct consequence of the charge delocalization in the extended π-system, a process initiated by the doping agent. While this compound is one of many potential dopants, its use allows for the controlled introduction of positive charges to study these fundamental phenomena.
Supramolecular Chemistry and Encapsulation Effects
The bulky and charged nature of the triphenylcarbenium ion makes it an interesting guest for host-guest chemistry within supramolecular assemblies. Encapsulation can dramatically alter the reactivity and selectivity of a catalyst by providing a confined and well-defined microenvironment.
Resorcinarene (B1253557) capsules are self-assembled supramolecular structures that can encapsulate guest molecules within their cavities. nih.gov These capsules can act as "molecular flasks," creating a unique environment that can influence the outcome of a chemical reaction. Research has shown that the encapsulation of catalysts within these capsules can lead to enhanced catalytic activity, altered selectivity, and protection of the catalyst from the bulk solution. nih.gov
While specific studies detailing the encapsulation of this compound within a resorcinarene capsule and its subsequent catalytic activity are not extensively reported in the provided search results, the principles of catalysis within these capsules are well-established for other systems. For example, the encapsulation of reactive intermediates in iminium catalysis has been shown to proceed within such capsules. nih.gov Given that this compound is a potent catalyst for various organic transformations, its encapsulation within a resorcinarene capsule could lead to several benefits. The hydrophobic interior of the capsule could stabilize the bulky, organic cation, and the confined space could enforce a specific orientation of the reactants, leading to enhanced stereoselectivity or regioselectivity. Furthermore, the capsule could protect the highly reactive triphenylcarbenium ion from nucleophilic attack by solvent molecules or other species present in the bulk solution, thereby increasing its effective concentration and catalytic turnover.
Interactions in Material Science and Framework Chemistry
The incorporation of triphenylcarbenium ions into solid-state materials, such as porous aromatic frameworks (PAFs), represents a significant advancement in heterogeneous catalysis. This strategy immobilizes the reactive carbocation, enhancing its stability, recyclability, and, in some cases, its intrinsic catalytic activity. nih.gov
Researchers have successfully integrated tritylium (B1200429) species into the nodes of porous aromatic frameworks, creating highly effective, recyclable Lewis acid catalysts. rsc.org A notable example involves the preparation of a tritylium-based framework, designated PAF-201, through the acidification of a parent framework constructed from triphenylcarbinol units (PAF-200). nih.gov This process anchors the carbocationic Lewis acid sites within the porous structure. nih.gov The resulting material, PAF-201, demonstrates significantly enhanced catalytic efficiency compared to its homogeneous counterpart, this compound. nih.govrsc.org This approach of introducing tritylium units into a PAF framework yields an easily recycled material that retains the powerful catalytic properties of the tritylium salt. nih.gov These functionalized PAFs have shown promise in promoting reactions such as the Povarov reaction, a type of formal [4+2] cycloaddition. rsc.org
Table 1: Comparison of Lewis Acid Catalyst Performance in a Povarov Model Reaction
| Catalyst | Relative Pseudo-First-Order Reaction Rate |
| This compound | ~1.0 |
| Tri(4-biphenyl)carbonium tetrafluoroborate | ~0.79 |
| PAF-201 | ~3.7 |
This table illustrates the enhanced catalytic activity of the framework-bound tritylium ion (PAF-201) compared to free carbocation salts. Data sourced from Chemical Science (RSC Publishing). rsc.org
Applications in Biological and Enzymatic Mechanism Studies
The fundamental reactivity of this compound, particularly its ability to form complexes that model reaction intermediates, provides a powerful tool for studying mechanisms relevant to biological systems.
This compound is instrumental in creating model systems for fundamental reaction mechanisms that are analogous to those found in enzymatic processes. acs.orgresearchgate.net The geometry of hypervalent carbon complexes formed with triphenylcarbenium ions can resemble the transition states of bimolecular nucleophilic substitution (SN2) reactions. acs.orgresearchgate.net Since the SN2 mechanism is central to the function of many enzymes, particularly transferases, these triphenylcarbenium-derived complexes serve as superior, stable models for studying the geometry and energetics of these transient biological states. acs.org By studying these model systems, researchers can gain insight into the fundamental principles governing corresponding enzymatic reaction pathways without the complexity of the full enzyme structure. The formation of a three-center, four-electron structure with carbon, stabilized by capturing a carbene ion, has been shown to be structurally similar to the transition state geometry of an SN2 reaction. researchgate.net
Exploration of Tetrel Bonding and Intermolecular Interactions
Tetrel bonding is a noncovalent interaction involving a Group 14 element (like carbon) acting as an electrophilic site. acs.orgresearchgate.net this compound has been a key compound in the first experimental characterization of a strong, carbon-centered tetrel bond. acs.org
Experimental evidence for a stable, intermolecular three-center, four-electron (3c-4e) tetrel bond has been presented through the reaction of this compound with a bidentate Lewis base. acs.org Researchers have demonstrated that a carbenium ion can be converted into a tetrel bond complex where the empty p-orbital of the trityl carbon simultaneously overlaps with the nonbonding orbitals of two nitrogen donors from a carefully selected bidentate ligand (e.g., 1,2-bis(pyridin-2-ylethynyl)benzenes). acs.org This interaction forms a linear [N–C–N]⁺ bond. acs.org
The formation and structure of this complex were confirmed through several analytical techniques:
NMR Spectroscopy: The formation of the tetrel bond results in significant, easily detectable changes in the ¹⁵N and ¹³C NMR chemical shifts, confirming the interaction between the nitrogen Lewis bases and the carbenium carbon. acs.org
Isothermal Titration Calorimetry (ITC): ITC experiments were used to quantify the thermodynamics of the bond formation. The titration of this compound into a solution of the bidentate ligand showed a significant heat of reaction, allowing for the determination of the binding affinity. acs.org The formation of the [N–C–N]⁺ complex was associated with a change in free energy of approximately -50 kJ/mol. acs.org
This carbon-centered 3c-4e tetrel bond is the strongest reported to date and is geometrically and energetically similar to the analogous [N–I–N]⁺ halogen bond. acs.org The stability of the complex is highly dependent on the use of a bidentate Lewis base that positions the donor atoms optimally; using a monodentate base like pyridine (B92270) leads to a standard N-alkylation reaction rather than the formation of a stable tetrel-bonded complex. acs.org
Table 2: Thermodynamic Data for Tetrel Bond Formation
| Titration Experiment | Binding Affinity (K) | Enthalpy Change (ΔH) |
| 1a into 2c | Not explicitly stated, but strong | ~ -50 kJ/mol (derived from free energy) |
This table summarizes the key thermodynamic parameter for the formation of the [N–C–N]⁺ tetrel bond between this compound (1a) and a bidentate ligand (2c), as determined by Isothermal Titration Calorimetry. Data sourced from the Journal of the American Chemical Society. acs.org
Q & A
Q. What are the established synthetic routes for Triphenylcarbenium Tetrafluoroborate, and how are reaction conditions optimized?
- Methodological Answer : this compound is synthesized via hydride abstraction reactions. A common method involves reacting cycloheptatriene with this compound in acetonitrile under inert conditions. The reaction mixture is stirred until complete dissolution, followed by solvent removal under reduced pressure. The product is isolated via Buchner filtration, washed with cold ethanol and ether, and characterized by melting point (208–212°C, decomposition) and spectroscopic methods . Optimization includes controlling solvent polarity (acetonitrile preferred for solubility) and stoichiometric ratios to minimize byproducts.
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to identify the cationic triphenylcarbenium and tetrafluoroborate counterion. For example, ¹⁹F NMR shows a distinct signal near -150 ppm for BF₄⁻. Mass spectrometry (MS) confirms molecular weight (330.13 g/mol), while thermal gravimetric analysis (TGA) assesses decomposition behavior. Purity is validated via elemental analysis and melting point consistency .
Q. What catalytic applications does this compound enable in organic synthesis?
- Methodological Answer : It acts as a Lewis acid catalyst in regioselective reductive ring-opening of benzylidene acetals in carbohydrates. For example, in carbohydrate chemistry, it facilitates selective cleavage of acetals under mild conditions (room temperature, dichloromethane solvent). The stable cationic species stabilizes transition states, enhancing reaction efficiency. Yields are typically >75%, with regioselectivity confirmed by HPLC or GC-MS .
Advanced Research Questions
Q. What mechanistic role does this compound play in gold-catalyzed cycloisomerization?
- Methodological Answer : In gold-catalyzed reactions, it abstracts α-hydrides from alkylgold intermediates, enabling carbene complex formation. For instance, in 1,5-allenyne cycloisomerization, the cationic triphenylcarbenium species stabilizes the gold-acetylide intermediate, promoting nucleophilic attack and subsequent 1,5-hydrogen shifts. Computational studies (DFT) and isotopic labeling validate the mechanism. Reaction monitoring via in situ IR or NMR tracks intermediate formation .
Q. How does this compound mediate oxidation of secondary alcohols, and what are key experimental considerations?
- Methodological Answer : It oxidizes secondary alcohols (e.g., benzylic ethers) via hydride abstraction, forming ketones. Reactions are conducted in anhydrous dichloromethane at 0–25°C, with substrates like trityl or tert-butyl ethers. Key parameters include substrate steric hindrance and solvent dielectric constant. Product analysis via ¹H NMR (disappearance of ether protons) and GC-MS ensures conversion. Competing pathways (e.g., over-oxidation) are minimized by controlling reaction time .
Q. How do solvent polarity and counterion effects influence the stability and reactivity of this compound?
- Methodological Answer : Solvent polarity (e.g., acetone vs. chloroform) impacts ion-pair dissociation, as shown by variable-temperature ¹H NMR. In polar solvents, enhanced cation solvation increases electrophilicity, accelerating nucleophilic attacks. Counterion stability (BF₄⁻ vs. Cl⁻) is assessed via conductivity measurements and reaction kinetics. For example, BF₄⁻’s low nucleophilicity minimizes side reactions, confirmed by comparing yields in cross-coupling reactions .
Q. What strategies address contradictions in reported reactivity of this compound across solvent systems?
- Methodological Answer : Discrepancies arise from solvent-dependent ion pairing. Systematic studies using conductometry and UV-Vis spectroscopy quantify ion dissociation. For example, in acetonitrile, high dissociation increases catalytic activity, while in toluene, aggregated ion pairs reduce reactivity. Controlled experiments with varying dielectric constants (e.g., solvent mixtures) reconcile data, supported by computational solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
